N1-(3-Methylphenyl) vs. N1-(4-Methylphenyl) Regioisomeric Differentiation: Kinase Binding Pose Template
The target compound bears a 3-methylphenyl (meta-tolyl) group at the N1 position, in contrast to the commercially more prevalent N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 384793-44-6) which bears a 4-methylphenyl (para-tolyl) group. In pyrazolo[3,4-d]pyrimidine kinase inhibitor SAR, the N1-aryl substituent orientation dictates the dihedral angle between the phenyl ring and the pyrazolo[3,4-d]pyrimidine core, which determines the depth and geometry of hydrophobic pocket occupancy in the kinase ATP-binding site [1]. Meta-substitution introduces a steric and electronic environment distinct from para-substitution: the meta-methyl group projects toward a different vector in the kinase binding site, potentially accessing a different sub-pocket or avoiding steric clashes with gatekeeper residues that a para-substituent would encounter [1]. Both regioisomers share the identical molecular formula (C20H19N5O) and computed molecular mass (~345.4 Da), yet their topological polar surface area (TPSA) and logP values, while expected to be numerically similar, are associated with different conformational ensembles that cannot be interchanged without experimental target engagement validation .
| Evidence Dimension | N1-aryl positional isomerism and its impact on kinase binding conformation |
|---|---|
| Target Compound Data | N1-(3-methylphenyl) — meta-tolyl substitution; computed logP 2.37, PSA 49.85 Ų |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 384793-44-6) — para-tolyl substitution; molecular formula C20H19N5O, molecular weight 345.41 |
| Quantified Difference | Regioisomeric pair with identical molecular formula; differentiated by methyl group position (meta vs. para) leading to distinct kinase binding pose geometries per established pyrazolo[3,4-d]pyrimidine SAR [1] |
| Conditions | Inference from published pyrazolo[3,4-d]pyrimidine kinase inhibitor SAR reviews; no direct head-to-head assay comparison of these two specific regioisomers was identified in the retrieved literature |
Why This Matters
For kinase inhibitor screening cascades, meta- and para-substituted N1-aryl regioisomers must be treated as distinct chemical entities with potentially divergent target selectivity profiles; procurement decisions should be driven by the specific substitution vector required for the target kinase's binding site topology.
- [1] Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Chemical Reviews, 114(14), 7189-7238. View Source
